molecular formula C20H17ClN2O5S B3397251 3-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide CAS No. 1021210-60-5

3-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide

Cat. No.: B3397251
CAS No.: 1021210-60-5
M. Wt: 432.9 g/mol
InChI Key: XKPFKMRWAJBGEW-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a substituted benzene ring (3-chloro, 4-methoxy) linked via a sulfonamide group to a modified indoline scaffold. Its synthesis likely involves multi-step reactions, including sulfonamide coupling and heterocyclic acylation, akin to methods described for analogous compounds .

Properties

IUPAC Name

3-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5S/c1-27-18-7-6-15(12-16(18)21)29(25,26)22-14-5-4-13-8-9-23(17(13)11-14)20(24)19-3-2-10-28-19/h2-7,10-12,22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPFKMRWAJBGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Moiety: Starting with a suitable indole precursor, such as indole-6-carboxylic acid, the compound undergoes chlorination to introduce the chlorine atom at the 3-position.

    Furan-2-carbonyl Introduction: The furan-2-carbonyl group is introduced via an acylation reaction, often using furan-2-carbonyl chloride in the presence of a base like pyridine.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 3-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with sulfonamide derivatives and related heterocyclic systems from the provided evidence, focusing on structural motifs, synthesis, and physicochemical properties.

Structural Analogues from

describes sulfonamide derivatives with variations in substituents and heterocyclic attachments. Key examples include:

Compound ID Core Structure Substituents Synthesis Conditions Melting Point (°C)
Target Compound 4-methoxy-3-chlorobenzenesulfonamide N-linked to 1-(furan-2-carbonyl)indolin-6-yl Not explicitly described Not reported
Compound 11 4-chloro-5-methylbenzenesulfonamide 2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio), N-imino(3-methyl-2-thioxoimidazoly) Toluene, PTSA, 15-hour reaction 177–180
Compound 13 4-chloro-5-methylbenzenesulfonamide 2-(naphthalen-1-ylmethylthio), N-imino(3-methyl-2-thioxoimidazoly) p-Dioxane, PTSA, 4-hour reaction Not reported

Key Observations:

  • Substituent Diversity: The target compound’s 3-chloro-4-methoxybenzenesulfonamide core differs from the 4-chloro-5-methylbenzenesulfonamide in compounds. The methoxy group in the target may enhance solubility compared to methyl or chloro groups .
  • These differences could influence electronic properties and binding interactions.

Comparison with 3-Chloro-N-phenyl-phthalimide ()

Key contrasts include:

  • Core Functionality: The phthalimide in features a cyclic imide, whereas the target compound has a sulfonamide linkage. This difference impacts hydrogen-bonding capacity and stability.
  • Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, emphasizing its role in polymer chemistry . The target compound’s furan-indolin group may instead favor biological interactions or catalysis.

Functional Group Impact on Properties

  • Chloro vs. Methoxy groups (electron-donating) may enhance solubility and alter reaction kinetics .
  • Furan vs.

Research Findings and Limitations

  • Synthesis Challenges: underscores the need for precise reaction conditions (e.g., acid catalysts, solvent selection) to achieve desired sulfonamide derivatives. Similar challenges likely apply to the target compound, especially in coupling the furan-indolin moiety .
  • Data Gaps: Melting points, solubility, and spectroscopic data (e.g., IR, NMR) for the target compound are absent in the evidence, limiting direct comparison.
  • Software Relevance: Tools like SHELX () and WinGX () are critical for crystallographic analysis of such compounds, though their application to the target remains speculative without structural data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide
Reactant of Route 2
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3-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide

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